molecular formula C12H15FO B7939615 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol

Cat. No.: B7939615
M. Wt: 194.24 g/mol
InChI Key: KYZXFMROYXTFHG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol is an organic compound with the molecular formula C12H15FO It is characterized by the presence of a cyclopropyl group and a fluorinated methylphenyl group attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 3-fluoro-4-methylbenzaldehyde, followed by reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

    Oxidation: 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanone.

    Reduction: 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethane.

    Substitution: 1-Cyclopropyl-1-(3-iodo-4-methylphenyl)ethanol.

Scientific Research Applications

1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Cyclopropyl-1-(3-chloro-4-methylphenyl)ethanol
  • 1-Cyclopropyl-1-(3-bromo-4-methylphenyl)ethanol
  • 1-Cyclopropyl-1-(3-iodo-4-methylphenyl)ethanol

Uniqueness: 1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorinated compound often exhibits enhanced stability and bioactivity compared to its halogenated analogs, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-8-3-4-10(7-11(8)13)12(2,14)9-5-6-9/h3-4,7,9,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZXFMROYXTFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C2CC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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